6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods like microwave irradiation and one-pot multicomponent reactions . These methods not only improve yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .
Scientific Research Applications
6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Used as a building block in the synthesis of Schiff bases and thiazolidinones.
7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole: Evaluated as a transforming growth factor-β type I receptor inhibitor.
Uniqueness
6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
130593-22-5 |
---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
6-methoxy-4-methyl-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-6(14-2)4-7-8(5)11-9(15-7)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
IIIOXICNDOIZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.